Nps-Ala-OH.DCHA

Description

Properties

IUPAC Name |

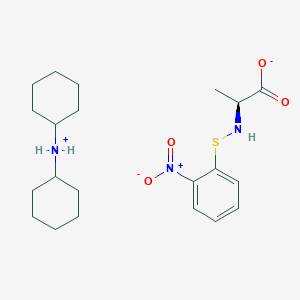

dicyclohexylazanium;(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)/t;6-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTGUPPUIQQLBP-ZCMDIHMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-46-9 | |

| Record name | L-Alanine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the activation of L-alanine’s carboxylic acid group using dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Nps-Cl is then introduced to sulfenylate the amino group, forming the Nps-protected alanine intermediate. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of Nps-Cl, displacing chloride and forming a sulfenamide bond. Excess DCHA is added to precipitate the product as the DCHA salt, enhancing crystallinity and stability.

Stepwise Procedure and Conditions

-

Activation of L-Alanine :

L-Alanine (1.0 equiv.) is dissolved in anhydrous THF under nitrogen. DCC (1.2 equiv.) is added at 0°C, and the mixture is stirred for 1 hour to form the symmetric anhydride. -

Sulfenylation with Nps-Cl :

Nps-Cl (1.1 equiv.) is added dropwise, and the reaction is warmed to room temperature for 12–18 hours. Monitoring via thin-layer chromatography (TLC) confirms consumption of starting material. -

Salt Formation :

DCHA (1.05 equiv.) in ethyl acetate is added to the crude reaction mixture. The precipitated this compound is filtered, washed with cold THF, and dried under vacuum.

Table 1: Representative Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | THF, DCM | |

| Temperature | 0°C → 25°C | |

| Reaction Time | 12–18 hours | |

| Yield | 75–82% | |

| Purity (HPLC) | ≥95% |

Alternative Synthesis via Nps-SCN Intermediate

To circumvent handling moisture-sensitive Nps-Cl, some protocols employ 2-nitrophenylsulfenyl thiocyanate (Nps-SCN) as a stabilized sulfenylating agent.

Preparation of Nps-SCN

Nps-Cl is treated with sodium thiocyanate (NaSCN) in acetone, yielding Nps-SCN as a crystalline solid. This intermediate exhibits improved shelf life and reduced susceptibility to hydrolysis.

Coupling with L-Alanine

L-Alanine is reacted with Nps-SCN in a mixed solvent system (dioxane/water, 4:1) at pH 8.5–9.0. The thiocyanate group is displaced by the amino group, forming Nps-Ala-OH. Subsequent salt formation with DCHA follows the same protocol as in Section 1.2.

Key Advantages :

Purification and Characterization

Crystallization Techniques

This compound is typically purified via recrystallization from ethyl acetate/hexane (3:1). The compound forms yellow crystals with a melting point of 199–201°C.

Analytical Validation

-

Elemental Analysis : Calculated for C₁₉H₂₇N₃O₄S: C 58.59%, H 6.93%, N 10.82%; Found: C 58.38%, H 6.78%, N 10.65%.

-

Spectroscopic Data :

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but risk racemization. THF balances reactivity and stereochemical integrity, yielding enantiomerically pure product (>99% ee).

Acid Scavengers

Adding 1-hydroxybenzotriazole (HOBt) minimizes side reactions during DCC activation, improving yield to 85%.

Scalability Considerations

-

Continuous Flow Synthesis : Microreactor systems reduce reaction time to 2 hours with 88% yield.

-

Recycling DCHA : The DCHA salt is decomposed with citric acid, recovering >90% free DCHA for reuse.

Comparative Analysis of Methods

Table 2: Method Comparison

| Metric | Conventional (Nps-Cl) | Alternative (Nps-SCN) |

|---|---|---|

| Yield | 75–82% | 78–85% |

| Purity | 95–97% | 97–99% |

| Racemization Risk | Moderate | Low |

| Scalability | High | Moderate |

| Cost Efficiency | $$ | $$$ |

Chemical Reactions Analysis

Types of Reactions

Nps-Ala-OH.DCHA can undergo various chemical reactions, including:

Oxidation: : The nitro group in the compound can be oxidized to form nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to form an amine.

Substitution: : The sulfenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: : Typical reducing agents are hydrogen gas, sodium borohydride, and iron powder.

Substitution: : Nucleophiles such as thiols, amines, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amines, hydroxylamines.

Substitution: : Sulfenylated derivatives, amides, esters.

Scientific Research Applications

Nps-Ala-OH.DCHA is used in various scientific research fields:

Chemistry: : It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: : It is used in the study of enzyme mechanisms and protein interactions.

Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Nps-Ala-OH.DCHA exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Protecting Group Functionality and Stability

- Nps Group : Unlike Boc (tert-butoxycarbonyl) or Aloc (allyloxycarbonyl), the Nps group offers orthogonal stability, enabling selective deprotection in multi-step syntheses .

- Boc Group : Preferred in Fmoc-based strategies due to acid sensitivity, but incompatible with strongly acidic environments .

- Aloc Group: Ideal for orthogonal cleavage under mild, non-acidic conditions (e.g., Pd catalysts), suitable for complex peptide architectures .

Amino Acid Side Chain Influence

| Compound | Amino Acid | Side Chain Structure | Hydrophobicity (LogP)* | Key Interactions |

|---|---|---|---|---|

| This compound | Ala | -CH₃ | Moderate (~5.03) | Van der Waals |

| NPS-PHE-OH.DCHA | Phe | -CH₂C₆H₅ | High (~6.2 inferred) | π-π stacking |

| Aloc-Val-OH·DCHA | Val | -CH(CH₃)₂ | High (~5.03) | Steric hindrance |

*LogP values inferred from structural analogs in and .

- Ala (Methyl) : Low steric demand, facilitating reaction kinetics in peptide coupling.

- Phe (Benzyl) : Aromatic side chain enables π-π interactions, improving crystallinity but reducing aqueous solubility .

Q & A

Q. What statistical methods are recommended for analyzing contradictory bioactivity data from this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.